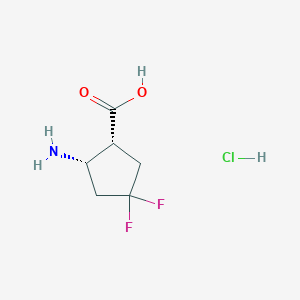![molecular formula C9H17NO B15232010 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol CAS No. 1886967-10-7](/img/structure/B15232010.png)
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and highly strained structure.
Métodos De Preparación
The synthesis of 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization at the bridgehead positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Análisis De Reacciones Químicas
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane core is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The compound can be used as a molecular rod, molecular rotor, supramolecular linker unit, and in the construction of liquid crystals, FRET sensors, and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation to the compound, which can enhance its binding affinity and specificity to target proteins or receptors. This can lead to increased efficacy and reduced off-target effects in medicinal applications .
Comparación Con Compuestos Similares
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol can be compared with other similar compounds such as:
Cubanes: These compounds also feature a highly strained structure and are used as bioisosteres in drug discovery.
Higher Bicycloalkanes: These compounds share the bicycloalkane framework and are used for similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, which can improve solubility, potency, and metabolic stability .
Propiedades
Número CAS |
1886967-10-7 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]propan-2-ol |
InChI |
InChI=1S/C9H17NO/c1-7(2,11)8-4-9(5-8,6-8)10-3/h10-11H,4-6H2,1-3H3 |
Clave InChI |
QKAHGQVQCFZHJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C12CC(C1)(C2)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)

![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
